

Spectroscopic Analysis of 3-Isopropoxyaniline: A Technical Guide

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Compound of Interest

Compound Name: 3-Isopropoxyaniline

Cat. No.: B150228

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This guide provides a comprehensive overview of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopic data for **3-Isopropoxyaniline**. It is intended for researchers, scientists, and professionals in the field of drug development who require detailed structural information and characterization of this compound.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **3-Isopropoxyaniline** reveals distinct signals corresponding to the aromatic, methine, and methyl protons. The data, acquired in deuteriochloroform (CDCl_3), is summarized in the table below.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.08	t	1H	H-5
6.35 - 6.23	m	3H	H-2, H-4, H-6
4.47	sept	1H	$-\text{CH}(\text{CH}_3)_2$
3.63	br s	2H	$-\text{NH}_2$
1.32	d	6H	$-\text{CH}(\text{CH}_3)_2$

t = triplet, m = multiplet, sept = septet, br s = broad singlet, d = doublet

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides detailed information about the carbon framework of **3-Isopropoxyaniline**.

3-Isopropoxyaniline. The chemical shifts for each carbon atom, also recorded in CDCl₃, are presented below.

Chemical Shift (δ) ppm	Assignment
159.2	C-3
147.8	C-1
130.3	C-5
107.5	C-4
106.1	C-6
101.8	C-2
69.4	-CH(CH ₃) ₂
22.1	-CH(CH ₃) ₂

Experimental Protocols

The following is a generalized protocol for the acquisition of NMR spectra for aniline derivatives, including **3-Isopropoxyaniline**.

Sample Preparation:

- Approximately 10-20 mg of the **3-Isopropoxyaniline** sample for ¹H NMR, and 50-100 mg for ¹³C NMR, is accurately weighed.
- The sample is transferred into a clean, dry NMR tube.
- Approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), is added to the NMR tube.
- The tube is capped and gently agitated until the sample is completely dissolved.

NMR Data Acquisition:

- The prepared NMR tube is inserted into the NMR spectrometer.
- The magnetic field is locked onto the deuterium signal of the solvent.
- Shimming is performed to optimize the homogeneity of the magnetic field.
- For ^1H NMR: The spectrum is acquired using a standard single-pulse experiment. Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and an accumulation of 8-16 scans.
- For ^{13}C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. Due to the low natural abundance of the ^{13}C isotope, a larger number of scans (1024 or more) is typically required to achieve an adequate signal-to-noise ratio. A relaxation delay of 2 seconds is commonly used.

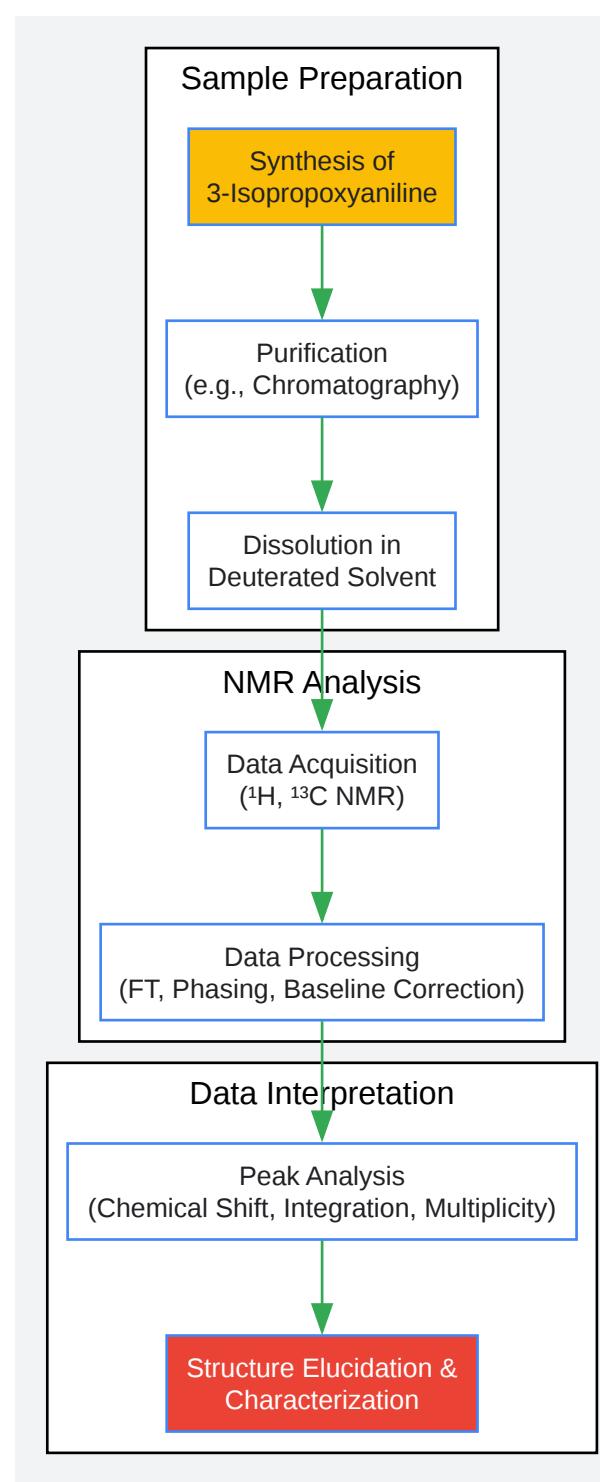
Data Processing:

- The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform.
- Phase and baseline corrections are applied to the resulting spectrum to ensure accurate peak integration and chemical shift determination.
- The chemical shifts are referenced to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H NMR and 77.16 ppm for ^{13}C NMR) or an internal standard like tetramethylsilane (TMS).

Visualizations

The following diagrams illustrate the structure of **3-Isopropoxyaniline** with atom numbering for NMR assignments and a conceptual workflow for its spectroscopic characterization.

Structure and NMR Assignments for 3-Isopropoxyaniline								
molecule	Assignments							
	C-1: 147.8 ppm	C-2: 101.8 ppm	C-3: 159.2 ppm	C-4: 107.5 ppm	C-5: 130.3 ppm	C-6: 106.1 ppm	-CH: 69.4 ppm	-CH ₃ : 22.1 ppm
							-CH: 4.47 ppm	-CH ₃ : 1.32 ppm
								-NH ₂ : 3.63 ppm



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